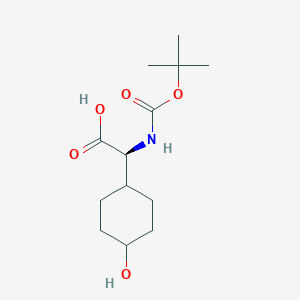

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

Description

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (CAS: 1822530-85-7) is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the α-position, a hydroxyl group at the 4-position of the cyclohexane ring, and an acetic acid side chain . The (S)-configuration at the α-carbon and the trans stereochemistry of the substituents (evidenced by related compounds in the literature) contribute to its unique physicochemical and biological properties. This compound is primarily utilized as a building block in peptide synthesis and drug development, where the Boc group serves as a temporary protective moiety for the amino group during solid-phase synthesis .

Synthetic routes for analogous compounds (e.g., Boc-protected cyclohexane derivatives) often involve multi-step processes, including hydrogenation, acid hydrolysis, and Boc-deprotection under controlled conditions. For instance, describes the synthesis of structurally related amino-cyclohexane carboxylic acids via hydrogenolysis using Pd(OH)₂/C catalysts and HCl-mediated deprotection . The Boc group is typically introduced using tert-butoxycarbonyl anhydride (Boc₂O) in basic media, as highlighted in .

Properties

IUPAC Name |

(2S)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJDDDVVNKUBCL-RTBKNWGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure

This method, detailed in the US patent, utilizes enamine intermediates for cyclohexane ring formation:

Step 1: Enamine Formation

Hexahydrobenzaldehyde reacts with diisobutylamine in toluene under reflux, followed by α-haloacetate (e.g., methyl α-bromoacetate) addition. Hydrolysis with acetic acid yields ethyl 1-formyl-cyclohexaneacetate.

Step 2: Oxime Synthesis

The formyl ester reacts with hydroxylamine hydrochloride and sodium carbonate (1.1:1 molar ratio) at 40°C, forming ethyl 1-(oxyiminomethyl)-cyclohexaneacetate.

Step 3: Catalytic Hydrogenation

The oxime undergoes hydrogenation with rhodium-on-alumina (5% Rh) under 9 atm H₂ at 60°C, yielding 1-(aminomethyl)-cyclohexaneacetic acid hydrochloride.

Step 4: Boc Protection

The free amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to install the Boc group.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Toluene, diisobutylamine, α-bromoacetate | 85% |

| 2 | NH₂OH·HCl, Na₂CO₃, 40°C | 92% |

| 3 | Rh/Al₂O₃, H₂ (9 atm) | 78% |

| 4 | Boc₂O, NaOH, THF | 95% |

Advantages : High regioselectivity; Disadvantages : Costly rhodium catalyst.

Carboxylic Acid Reduction Pathway (CN107011216A)

Stepwise Procedure

This Chinese patent outlines a cost-effective route starting from trans-4-Boc-cyclohexanecarboxylic acid:

Step 1: Carboxylic Acid Reduction

Trans-4-Boc-cyclohexanecarboxylic acid is reduced with NaBH₄ and BF₃·Et₂O in tetrahydrofuran (THF) to trans-4-Boc-aminocyclohexanemethanol.

Step 2: Sulfonation

The methanol intermediate reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM), forming the mesylate ester.

Step 3: Cyanide Substitution

The mesylate undergoes nucleophilic substitution with KCN in DMF, yielding trans-4-Boc-aminocyclohexaneacetonitrile.

Step 4: Nitrile Hydrolysis

The nitrile is hydrolyzed with HCl/H₂O to the target acetic acid derivative.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaBH₄, BF₃·Et₂O, THF | 88% |

| 2 | MsCl, DCM, 0°C | 93% |

| 3 | KCN, DMF, 80°C | 76% |

| 4 | 6M HCl, reflux | 85% |

Advantages : Avoids expensive catalysts; Disadvantages : Requires strict temperature control.

Stereochemical Control and Resolution

Asymmetric Catalysis

The (S)-configuration is achieved via:

Crystallization-Induced Dynamic Resolution

Racemic mixtures are treated with chiral resolving agents (e.g., L-tartaric acid), followed by recrystallization to enhance enantiomeric excess (ee > 99%).

Comparative Analysis of Methods

| Parameter | Enamine Route | Carboxylic Acid Route |

|---|---|---|

| Catalyst Cost | High (Rh) | Low |

| Steps | 4 | 4 |

| Overall Yield | ~60% | ~55% |

| Stereocontrol | Moderate | High |

| Scalability | Limited | Industrial |

Challenges and Optimization

Side Reactions

Chemical Reactions Analysis

Types of Reactions

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid undergoes several types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: NaBH4 in methanol.

Substitution: SOCl2 in dichloromethane.

Major Products

Oxidation: Formation of a ketone.

Reduction: Reformation of the hydroxyl group.

Substitution: Formation of a chloro derivative.

Scientific Research Applications

Drug Development

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid serves as a chiral building block in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of stereochemistry into drug molecules, which is crucial for enhancing efficacy and reducing side effects.

- Chiral Auxiliary : The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds which are often more active than their racemic counterparts.

Peptide Synthesis

The compound is employed in solid-phase peptide synthesis (SPPS), where it can be used to introduce specific amino acid residues into peptide chains. This is essential for creating peptides with desired biological activities.

- Enhanced Stability : The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthesis and can be easily removed under mild conditions to yield free amino acids.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid can be utilized in the synthesis of antiviral agents. In one study, this compound was incorporated into a series of nucleoside analogs that showed promising activity against viral infections. The chirality provided by the cyclohexane ring contributed to the selectivity and potency of these compounds.

Case Study 2: Development of Anticancer Drugs

Another application involves its use in developing anticancer drugs. By modifying the structure of existing chemotherapeutic agents with this compound, researchers were able to enhance their therapeutic index while minimizing toxicity. The ability to create diverse analogs through simple modifications has made it a valuable tool in cancer drug development.

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Drug Development | Chiral building block for pharmaceuticals | Enhances efficacy and reduces side effects |

| Peptide Synthesis | Used in solid-phase peptide synthesis | Allows for specific amino acid incorporation |

| Antiviral Agents | Synthesis of nucleoside analogs | Promising activity against viral infections |

| Anticancer Drugs | Modifying existing drugs for better efficacy | Improved therapeutic index and reduced toxicity |

Mechanism of Action

The mechanism of action of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid primarily involves the deprotection of the Boc group under acidic conditions. This deprotection can be achieved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The removal of the Boc group reveals the free amino group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Boc Protection vs. Unprotected Amino Groups

The Boc group in (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid enhances stability during synthesis but reduces water solubility. notes that Boc-amino acids require nanoparticle dispersion (250–750 nm) using polyethylene glycol (PEG) for aqueous solid-phase peptide synthesis (SPPS) . In contrast, the unprotected amino group in trans-2-(4-aminocyclohexyl)acetic acid hydrochloride allows direct coupling in aqueous media without additional processing .

Hydroxyl vs. Fluorine Substituents

The latter’s fluorine atoms enhance metabolic stability and membrane permeability, making it suitable for central nervous system (CNS) therapeutics .

Stereochemical Considerations

The (S)-configuration at the α-position and trans-disposition of substituents (as inferred from ) influence chiral recognition in enzymatic processes. For example, the trihydroxy derivative (compound 5 in ) adopts a rigid chair conformation due to its multiple hydroxyl groups, whereas the target compound’s Boc and hydroxyl groups may allow greater conformational flexibility .

Biological Activity

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring with a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group. The presence of the acetic acid moiety enhances its solubility and biological interactions, making it a versatile candidate for further research.

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 215.28 g/mol

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid's biological activity is largely attributed to the potential interactions facilitated by the deprotection of the Boc group. Once the amino group is free, it can engage in hydrogen bonding and ionic interactions with various biological targets, including enzymes and receptors. This mechanism suggests that the compound may modulate receptor activity or enzyme function, influencing various biological pathways.

Anticonvulsant Properties

Research has indicated that compounds similar to (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid exhibit anticonvulsant effects. In animal models, certain cyclic amino acids have shown hypothermal properties and protective effects against induced cramps, indicating potential applications in treating epilepsy and other neurological disorders .

Cytotoxicity Studies

Studies utilizing the Caco-2 cell line have demonstrated that related compounds can affect mitochondrial functions and induce oxidative stress, which may have implications for cancer therapies. The modulation of mitochondrial activity suggests that (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid could be explored for its cytotoxic effects against cancer cells .

Case Studies

- Antiepileptic Activity : A study involving cyclic amino acids reported their effectiveness in reducing seizure frequency in animal models. The protective action against thiosemicarbazide-induced cramps highlights their potential as antiepileptic agents .

- Oxidative Stress Modulation : Research on compounds with similar structures indicates that they can influence oxidative stress pathways in Caco-2 cells, leading to apoptosis in cancer cells. This suggests that (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid may also possess similar properties .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid | Contains a hydroxyl group; potential for receptor modulation | Anticonvulsant; cytotoxicity in cancer cells |

| trans-4-(Boc-amino)cyclohexylamine | Lacks hydroxymethyl group; primarily an amine | Limited studies on biological activity |

| trans-4-(Boc-amino)cyclohexanemethylamine | Contains a methyl group; affects reactivity | Potentially lower activity compared to hydroxyl derivatives |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the Boc protecting group while preserving stereochemical integrity?

- Methodological Answer : Employ tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) in anhydrous tetrahydrofuran (THF). Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can maintain the (S)-configuration. Monitor reaction progress via thin-layer chromatography (TLC) using ninhydrin staining. Confirm stereochemistry with chiral HPLC (e.g., Chiralpak® IC column) or single-crystal X-ray diffraction .

Q. How can researchers address poor solubility of Boc-protected intermediates in aqueous media?

- Methodological Answer : Use nanoparticle dispersion techniques via ball milling with zirconium oxide beads and polyethylene glycol (PEG) as a dispersant. This produces Boc-amino acid nanoparticles (500–750 nm for Boc derivatives), enhancing aqueous-phase reactivity without covalent modification. Validate particle size distribution via dynamic light scattering (DLS) .

Q. What analytical methods are suitable for characterizing the hydroxyl and Boc-amino functional groups?

- Methodological Answer :

- Hydroxy group : Analyze via ¹H NMR (δ 1.5–2.0 ppm for axial/equatorial protons) and infrared spectroscopy (IR; broad O–H stretch at 3200–3600 cm⁻¹).

- Boc group : Confirm tert-butyl signals in ¹H NMR (δ 1.4 ppm, singlet) and Boc deprotection via trifluoroacetic acid (TFA) cleavage, monitored by mass spectrometry (ESI-MS) .

Advanced Research Questions

Q. How to resolve discrepancies in hydrogen-bonding patterns observed in cyclohexane derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction with SHELXTL software for structure refinement. Compare symmetry codes (e.g., catemeric vs. dimeric hydrogen bonds) and lattice parameters. For example, 4-oxocyclohexaneacetic acid exhibits catemeric bonding via O–H···O interactions (symmetry codes: x, y, z → x+1, y+1, z+1/4) .

Q. What strategies prevent diastereomer formation during cyclization or functionalization steps?

- Methodological Answer : Optimize reaction temperature (−20°C to 25°C) and steric hindrance using bulky bases (e.g., DIPEA). Employ kinetic resolution via immobilized lipases (e.g., CAL-B) in organic solvents. Validate enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .

Q. How does the 4-hydroxy group influence cyclohexane ring conformation in solution and solid states?

- Methodological Answer :

- Solution : Perform dynamic NMR at variable temperatures (298–343 K) to calculate ring-flipping barriers (ΔG‡) from coupling constants (³JHH).

- Solid state : Compare axial vs. equatorial hydroxy orientations using X-ray torsion angles. DFT calculations (e.g., B3LYP/6-31G*) can predict preferred conformers .

Q. How to deprotect the Boc group without degrading acid-sensitive functionalities (e.g., esters)?

- Methodological Answer : Use TFA in dichloromethane (0°C, 30 min) for controlled cleavage. Quench with cold ether and neutralize with NaHCO₃. Monitor by ¹H NMR for tert-butyl signal disappearance (δ 1.4 ppm) and confirm product stability via LC-MS .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on Boc-protected compound stability under basic conditions?

- Methodological Answer :

- Contradiction : Some studies report Boc group hydrolysis at pH > 10, while others claim stability.

- Resolution : Conduct accelerated stability testing (40°C, 75% RH, pH 7–12 for 48 hrs). Quantify degradation products (e.g., tert-butanol) via GC-MS. Use buffered aqueous-organic mixtures (e.g., MeCN/H₂O) to isolate pH-dependent effects .

Method Validation Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.